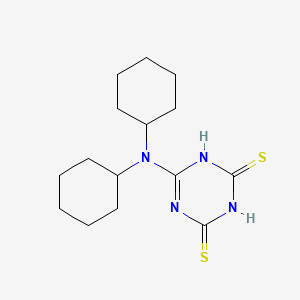
6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound containing a triazine ring substituted with dicyclohexylamino and dithione groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with dicyclohexylamine, followed by the introduction of sulfur to form the dithione group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The dithione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The amino and dithione groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazine compounds.
科学的研究の応用
6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism of action of 6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine ring and dithione groups can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 6-(Diisopropylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- 6-(Diphenylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
Uniqueness
6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to the presence of the dicyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
51105-02-3 |
|---|---|
分子式 |
C15H24N4S2 |
分子量 |
324.5 g/mol |
IUPAC名 |
6-(dicyclohexylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C15H24N4S2/c20-14-16-13(17-15(21)18-14)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,16,17,18,20,21) |
InChIキー |
QEQSXQYJJLHQHU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C3=NC(=S)NC(=S)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


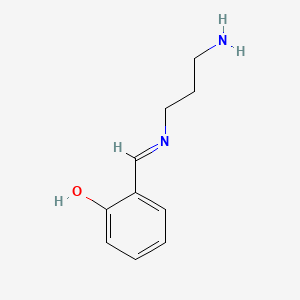
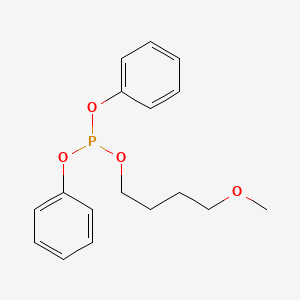



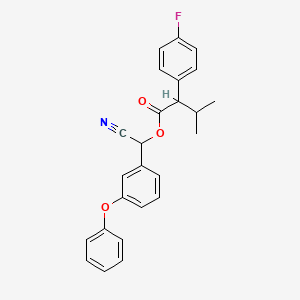
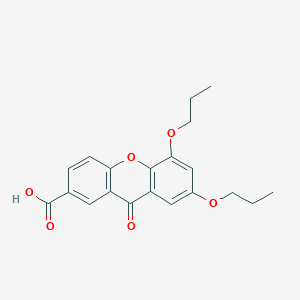
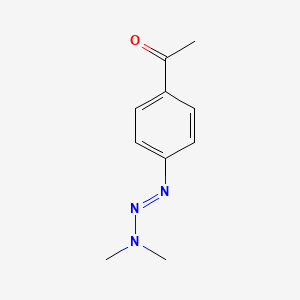

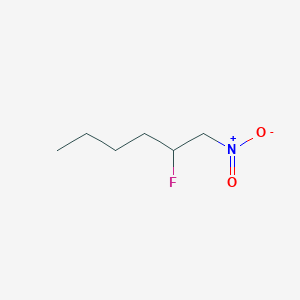



![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
